molecular formula C22H28N2O6S B12403552 Antitumor agent-87

Antitumor agent-87

Cat. No.: B12403552
M. Wt: 448.5 g/mol
InChI Key: XXRAJTONBHBJIY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antitumor agent-87 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:

    Formation of the core structure: This typically involves cyclization reactions using appropriate starting materials.

    Functionalization: Introduction of functional groups through substitution reactions, often using reagents like halides, sulfonates, or amines.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality and yield, and implementing purification methods suitable for industrial quantities. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Antitumor agent-87 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Various substitution reactions can introduce different substituents, modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, sulfonates, and amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, leading to a range of analogs with potentially different biological activities.

Scientific Research Applications

Antitumor agent-87 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on cell cycle regulation and apoptosis in various cell lines.

    Medicine: Explored as a potential therapeutic agent for cancer treatment due to its antiproliferative activity.

Comparison with Similar Compounds

Similar Compounds

    Cisplatin: A well-known chemotherapeutic agent used for various cancers. It works by forming DNA crosslinks, leading to apoptosis.

    Carboplatin: Similar to cisplatin but with a different side effect profile. It also forms DNA crosslinks.

    Oxaliplatin: Another platinum-based drug, effective against colorectal cancer. It forms DNA adducts, disrupting DNA replication and transcription.

Uniqueness of Antitumor agent-87

This compound is unique due to its specific mechanism of action involving CYP1A1 and its ability to induce cell cycle arrest at the G2/M phase . Unlike platinum-based drugs, it does not rely on DNA crosslinking, which may result in a different side effect profile and potential for use in combination therapies.

Properties

Molecular Formula

C22H28N2O6S

Molecular Weight

448.5 g/mol

IUPAC Name

(3,5-dimethoxyphenyl) 4-(2-oxo-3-pentylimidazolidin-1-yl)benzenesulfonate

InChI

InChI=1S/C22H28N2O6S/c1-4-5-6-11-23-12-13-24(22(23)25)17-7-9-21(10-8-17)31(26,27)30-20-15-18(28-2)14-19(16-20)29-3/h7-10,14-16H,4-6,11-13H2,1-3H3

InChI Key

XXRAJTONBHBJIY-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1CCN(C1=O)C2=CC=C(C=C2)S(=O)(=O)OC3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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